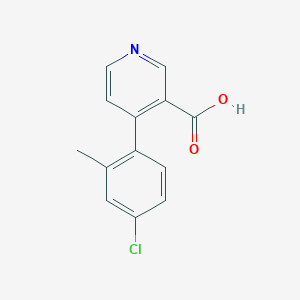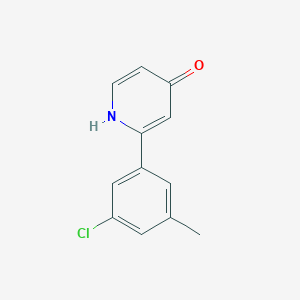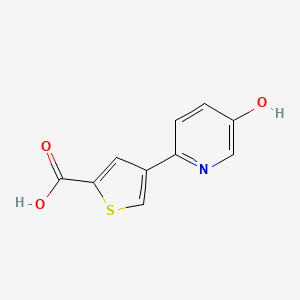
4-(4-Chloro-2-methylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-2-methylphenyl)nicotinic acid, 95% (4-CMPA), also known as 4-chloromandelic acid, is a synthetic organic compound derived from nicotinic acid. It is a white crystalline solid that is insoluble in water and has a melting point of 132-134°C. 4-CMPA has been used in various scientific research applications due to its structural similarity to nicotinic acid and its ability to act as an agonist of nicotinic acid receptors. It is also used in laboratory experiments due to its low toxicity and good solubility in organic solvents.
科学的研究の応用
4-CMPA is widely used in scientific research due to its structural similarity to nicotinic acid and its ability to act as an agonist of nicotinic acid receptors. It has been used in studies of the effects of nicotinic acid on the cardiovascular system, metabolic disorders, and neurological diseases. Additionally, 4-CMPA has been used in studies of the effects of nicotinic acid on the endocrine system, the immune system, and cancer.
作用機序
4-CMPA acts as an agonist of nicotinic acid receptors. It binds to the nicotinic acid receptor, which is a G-protein coupled receptor, and activates the receptor. This activation of the receptor leads to the release of intracellular calcium, which triggers a cascade of biochemical reactions that result in the production of various hormones and other molecules.
Biochemical and Physiological Effects
4-CMPA has been shown to have a variety of biochemical and physiological effects. It has been shown to stimulate the release of insulin and glucagon, which can help regulate blood sugar levels. Additionally, 4-CMPA has been shown to stimulate the release of norepinephrine and epinephrine, which can help regulate heart rate and blood pressure. It has also been shown to have anti-inflammatory effects, which can help reduce inflammation and pain.
実験室実験の利点と制限
4-CMPA has several advantages for use in laboratory experiments. It is relatively non-toxic, has good solubility in organic solvents, and is readily available. Additionally, it has a wide range of applications in scientific research due to its structural similarity to nicotinic acid and its ability to act as an agonist of nicotinic acid receptors.
However, there are also some limitations for using 4-CMPA in laboratory experiments. It is not very stable in aqueous solutions and can degrade over time. Additionally, it can be difficult to accurately measure its concentration in laboratory experiments due to its low solubility in water.
将来の方向性
For research involving 4-CMPA include further studies of its effects on the cardiovascular system, metabolic disorders, and neurological diseases. Additionally, further research could be done to explore the potential therapeutic applications of 4-CMPA, such as its use in the treatment of diabetes, obesity, and other metabolic disorders. Additionally, further research could be done to explore the potential anti-inflammatory and anti-cancer effects of 4-CMPA. Finally, further research could be done to explore the potential of 4-CMPA as an agonist of other nicotinic acid receptors, such as the α7 nicotinic acid receptor.
合成法
4-CMPA can be synthesized through a variety of methods. The most common method is the reaction of 4-chlorobenzaldehyde with 2-methylpyridine in the presence of an acid catalyst. This reaction yields 4-CMPA in high yields (up to 95%). Other methods include the reaction of 4-chlorobenzaldehyde with 2-methylpyrrolidine, the reaction of 4-chlorobenzaldehyde with 2-methyl-1-pyrrolidinone, and the reaction of 4-chlorobenzaldehyde with 2-methyl-1-piperidine.
特性
IUPAC Name |
4-(4-chloro-2-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-6-9(14)2-3-10(8)11-4-5-15-7-12(11)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCSVSLZGFFJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692591 |
Source


|
| Record name | 4-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261962-52-0 |
Source


|
| Record name | 4-(4-Chloro-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














